2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide
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Description
2-chloro-N-(2-hydroxyethyl)-4-(pyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystalline Forms and Characterization
4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, closely related to 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide, has been studied for its polymorphs. Two crystalline forms were characterized using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13 C-NMR spectroscopy. These methods differentiated the polymorphs and determined their thermal stability and molecular vibrations (Yanagi et al., 2000).
Antimicrobial Activity
Studies involving derivatives of similar compounds have shown potential in antimicrobial applications. For instance, derivatives of 3-chloro-1-benzothiophene-2-carbonylchloride, which is structurally related, exhibited antibacterial and antifungal activities. This highlights the possibility of antimicrobial properties in related compounds (Naganagowda & Petsom, 2011).
Supramolecular Photocyclodimerization
The compound TKS159, similar to 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide, has been used in supramolecular photocyclodimerization of 2-anthracenecarboxylic acid, showing potential in chiral synthesis and photoreactive applications. The process yielded chiral products with good enantiomeric excesses (Mizoguchi et al., 2006).
Polymer Synthesis
Compounds with similar structures have been used in the synthesis of aromatic polyamides. These polymers exhibited desirable properties such as solubility in aprotic solvents, good film-forming ability, and high thermal stability, suggesting potential use in material science and engineering (Yang, Hsiao & Yang, 1996).
Ring Halogenation Studies
Ring halogenations of polyalkylbenzenes using N-Halosuccinimide and acidic catalysts were explored, which is relevant for the chemical modification of compounds like 2-Chloro-N-(2-hydroxyethyl)-4-(1-pyrrolidinyl)-benzenecarboxamide. This research aids in understanding halogenation reactions in similar organic compounds (Bovonsombat & Mcnelis, 1993).
Properties
IUPAC Name |
2-chloro-N-(2-hydroxyethyl)-4-pyrrolidin-1-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c14-12-9-10(16-6-1-2-7-16)3-4-11(12)13(18)15-5-8-17/h3-4,9,17H,1-2,5-8H2,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAFXAOIAJRLDR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)NCCO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.